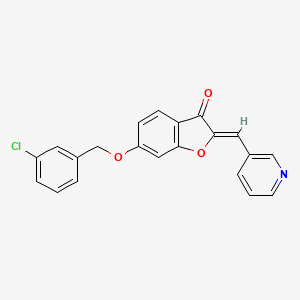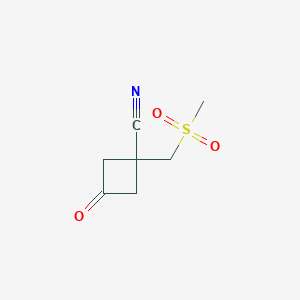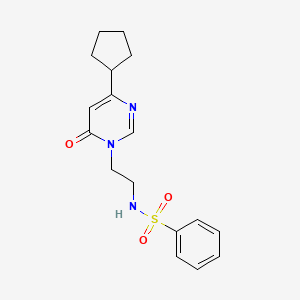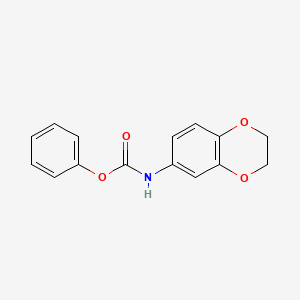![molecular formula C15H16O5 B2510594 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid CAS No. 428852-21-5](/img/structure/B2510594.png)
2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid” is a chemical compound . It has been used in the synthesis of water-soluble photoactive cellulose derivatives .
Synthesis Analysis
The compound has been synthesized via a mild esterification of the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N′-carbonyldiimidazole . Another synthesis method involves coupling with acetophenones .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various spectroscopic techniques such as NMR and IR spectroscopy .Chemical Reactions Analysis
The compound has been used in the synthesis of water-soluble photoactive cellulose derivatives . The light-triggered photodimerization of the chromene moieties of the photoactive polyelectrolytes was studied by means of UV–Vis spectroscopy in the dissolved state .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be analyzed using various techniques such as NMR and IR spectroscopy .Aplicaciones Científicas De Investigación
Chemical Reactions and Derivatives Formation
Research on derivatives of 2H-chromen-2-one, which is structurally similar to 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid, highlights the compound's role in forming diverse chemical entities. For instance, ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates reacted with S-methylisothiosemicarbazide hydroiodide, forming 3-methylsulfanyl-6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones or 6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazine-3,5(2Н,4Н)-diones under specific conditions, showcasing the compound's versatility in generating heterocyclic structures with potential biological activities (Vetyugova et al., 2018).
Synthesis of Thiazolidin-4-ones and Antibacterial Compounds
Another study focused on the synthesis of thiazolidin-4-ones based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) acetic acid, a structurally related compound, further processed into Schiff’s bases and acetamides, indicating the potential for creating antibacterial agents from such frameworks (Čačić et al., 2009).
Development of Aromatic Carbamates
The synthesis of aromatic carbamates derivatives with a chromen-2-one fragment showcases the utility of chromen derivatives in organic synthesis, potentially leading to compounds with various applications including material science and pharmaceuticals (Velikorodov et al., 2014).
Antimicrobial Activity
Several studies have explored the antimicrobial potential of compounds derived from 2H-chromen-2-one. For example, the synthesis and antimicrobial activity of derivatives from (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide demonstrate the relevance of chromene derivatives in developing new antimicrobial agents, suggesting a similar potential for this compound derivatives (Čačić et al., 2006).
Catalysis and Green Chemistry
Research into the catalyzed synthesis of chromeno[2,3-d]pyrimidinone derivatives using pentafluorophenylammonium triflate (PFPAT) as a catalyst highlights an interest in employing chromene derivatives in green chemistry processes, emphasizing the role of such compounds in facilitating environmentally friendly synthetic pathways (Ghashang et al., 2013).
Direcciones Futuras
Mecanismo De Acción
Mode of Action
It’s known that the compound is a derivative of coumarin , which is known to exhibit various biological activities, including anti-coagulant, anti-thrombotic, anti-fungal, anti-inflammatory, and anti-viral activities . The specific interactions between this compound and its targets, leading to these effects, are yet to be elucidated.
Biochemical Pathways
As a derivative of coumarin, it may potentially influence similar biochemical pathways as coumarin and its derivatives
Result of Action
It’s known that the compound is a derivative of coumarin , which is known to exhibit various biological activities, including anti-coagulant, anti-thrombotic, anti-fungal, anti-inflammatory, and anti-viral activities . The specific effects of this compound at the molecular and cellular level are yet to be elucidated.
Propiedades
IUPAC Name |
2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-4-10-7-13(16)20-14-8(2)12(6-5-11(10)14)19-9(3)15(17)18/h5-7,9H,4H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIDOGLXPUDROJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine](/img/structure/B2510514.png)
![2-methylsulfanyl-N-[(4-sulfamoylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2510519.png)
![2-{[1-(2,4-Dimethoxybenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2510520.png)

![N-(3,5-dimethylphenyl)-2-{8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide](/img/structure/B2510522.png)
![N-(3-Chloro-4-methylphenyl)-4-[5-(dimethylamino)pyridazin-3-YL]piperazine-1-carboxamide](/img/structure/B2510523.png)
![N-(2-ethoxyphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2510524.png)





![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2510532.png)
![2-(2-(2,4-Dimethylphenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2510534.png)
